molecular formula C22H32N4O11S4 B3030043 Sulphosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate CAS No. 858128-64-0

Sulphosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate

Cat. No.: B3030043
CAS No.: 858128-64-0
M. Wt: 656.8
InChI Key: ZQFLLLCTGRIASY-OFIXBMALSA-N
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Description

Sulphosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate is a versatile chemical compound widely used in scientific research. It is known for its ability to label proteins and study protein interactions. The compound has a molecular formula of C22H32N4O11S4 and a molecular weight of 656.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of Sulphosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Sulphosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include biotinylated proteins and cleaved disulfide-linked products .

Scientific Research Applications

Sulphosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through the formation of stable amide bonds with primary amines on proteins. The disulfide bond in the compound allows for reversible biotinylation, enabling the controlled release of biotinylated molecules under reducing conditions. This mechanism is crucial for studying dynamic protein interactions and protein purification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its extended spacer arm, which reduces steric hindrance and enhances binding efficiency. Its reversible biotinylation capability makes it particularly valuable for studying dynamic biological processes .

Properties

IUPAC Name

1-[3-[[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O11S4/c27-16(4-2-1-3-14-20-13(12-38-14)24-22(32)25-20)23-7-8-36-18(29)5-9-39-40-10-6-19(30)37-26-17(28)11-15(21(26)31)41(33,34)35/h13-15,20H,1-12H2,(H,23,27)(H2,24,25,32)(H,33,34,35)/t13-,14-,15?,20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFLLLCTGRIASY-OFIXBMALSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)OCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOC(=O)CCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O11S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701099166
Record name 1-[2-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] 3-[[3-[(2,5-dioxo-3-sulfo-1-pyrrolidinyl)oxy]-3-oxopropyl]dithio]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701099166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858128-64-0
Record name 1-[2-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] 3-[[3-[(2,5-dioxo-3-sulfo-1-pyrrolidinyl)oxy]-3-oxopropyl]dithio]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858128-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] 3-[[3-[(2,5-dioxo-3-sulfo-1-pyrrolidinyl)oxy]-3-oxopropyl]dithio]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701099166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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